molecular formula C14H13ClN8O2S4 B11528927 N,N'-(2-chlorobenzene-1,4-diyl)bis{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide}

N,N'-(2-chlorobenzene-1,4-diyl)bis{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide}

Cat. No.: B11528927
M. Wt: 489.0 g/mol
InChI Key: QTLQZVVWOVTEDX-UHFFFAOYSA-N
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Description

2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}-2-chlorophenyl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Properties

Molecular Formula

C14H13ClN8O2S4

Molecular Weight

489.0 g/mol

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-3-chlorophenyl]acetamide

InChI

InChI=1S/C14H13ClN8O2S4/c15-7-3-6(18-9(24)4-26-13-22-20-11(16)28-13)1-2-8(7)19-10(25)5-27-14-23-21-12(17)29-14/h1-3H,4-5H2,(H2,16,20)(H2,17,21)(H,18,24)(H,19,25)

InChI Key

QTLQZVVWOVTEDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CSC2=NN=C(S2)N)Cl)NC(=O)CSC3=NN=C(S3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}-2-chlorophenyl)acetamide typically involves multiple steps:

    Formation of 5-amino-1,3,4-thiadiazole-2-thiol: This intermediate can be synthesized from hydrazinecarbothioamide and carbon disulfide under basic conditions.

    Acylation: The thiol group of 5-amino-1,3,4-thiadiazole-2-thiol is acylated using 2-chloroacetyl chloride to form 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide.

    Coupling Reaction: The acetamide derivative is then coupled with 4-amino-2-chlorobenzoic acid under appropriate conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atom in the aromatic ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Disulfide derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}-2-chlorophenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.

    Biological Research: Used in enzyme inhibition studies, particularly urease inhibition.

    Industrial Applications: Potential use in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with biological targets such as enzymes. For example, its urease inhibitory activity is due to its ability to bind to the active site of the enzyme, thereby preventing the conversion of urea to ammonia and carbon dioxide. This inhibition is crucial for controlling infections caused by urease-producing bacteria.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-mercapto-1,3,4-thiadiazole
  • 2-amino-5-(methylthio)-1,3,4-thiadiazole
  • 2-({5-[(2,5-dichlorophenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid

Uniqueness

Compared to similar compounds, 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}-2-chlorophenyl)acetamide has a unique structure that allows for multiple points of interaction with biological targets. This makes it a versatile compound for various applications in medicinal and biological research.

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